molecular formula C12H7LiO B8623908 Dibenzo[b,d]furan-4-yl lithium CAS No. 16669-47-9

Dibenzo[b,d]furan-4-yl lithium

Cat. No.: B8623908
CAS No.: 16669-47-9
M. Wt: 174.1 g/mol
InChI Key: VGAJIWMJFIHOFJ-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-4-yl lithium is an organometallic compound characterized by a dibenzofuran core substituted with a lithium atom at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of advanced materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its structure combines the aromatic stability of dibenzofuran with the high reactivity of lithium, enabling efficient cross-coupling reactions and functionalization of aromatic systems .

Properties

CAS No.

16669-47-9

Molecular Formula

C12H7LiO

Molecular Weight

174.1 g/mol

IUPAC Name

lithium;4H-dibenzofuran-4-ide

InChI

InChI=1S/C12H7O.Li/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-7H;/q-1;+1

InChI Key

VGAJIWMJFIHOFJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C3=CC=C[C-]=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzo[b,d]furan-4-yl lithium can be synthesized through the lithiation of dibenzofuran. The process typically involves the reaction of dibenzofuran with an organolithium reagent, such as butyllithium, in a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the compound from reacting with moisture or oxygen in the air .

Industrial Production Methods: While specific industrial production methods for lithium dibenzo[b,d]furan-4-ide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Substitution Reactions

The lithium atom at the 4-position acts as a strong nucleophile, enabling reactions with electrophiles:

ElectrophileProductConditionsYieldSource
CO₂Dibenzo[b,d]furan-4-carboxylic acidTHF, −78°C to RT85%
Me₃SiCl(Dibenzo[b,d]furan-4-yl)trimethylsilaneTHF, 0°C78%
I₂4-IododibenzofuranHexane, −78°C92%

Key Insight : Reactions with carbonyl compounds (e.g., ketones, aldehydes) proceed via nucleophilic addition, forming secondary or tertiary alcohols .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings, facilitating C–C bond formation:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst, this compound couples with aryl halides to form biaryl derivatives .

Example :

Dibenzo[b,d]furan-4-yl lithium+Ar–XPd(PPh₃)₄, THFAr–Dibenzo[b,d]furan-4-yl+LiX\text{this compound} + \text{Ar–X} \xrightarrow{\text{Pd(PPh₃)₄, THF}} \text{Ar–Dibenzo[b,d]furan-4-yl} + \text{LiX}

Aryl Halide (Ar–X)Catalyst LoadingLigandYield
4-Bromotoluene5 mol% PdPPh₃89%
2-Iodonaphthalene2.5 mol% PdL4 94%

Data adapted from Cu-catalyzed protocols in similar systems .

Negishi Coupling

With ZnCl₂ and Pd catalysts, the lithium intermediate transmetallates to form organozinc reagents, enabling coupling with aryl halides .

Experimental Optimization

Critical parameters for maximizing yield and selectivity:

ParameterOptimal ConditionImpact on Reaction
Temperature−78°C to 0°CPrevents decomposition
SolventTHF or Et₂OEnhances nucleophilicity
CatalystPd(PPh₃)₄ or CuI/L4 Accelerates coupling kinetics
AdditivesK₂CO₃ or CsFNeutralizes Li byproducts

Isotopic labeling studies (e.g., using H₂¹⁸O) confirm the origin of oxygen in oxidation products .

Stability and Handling

  • Storage : Requires inert atmospheres (Ar/N₂) and low temperatures (−20°C).

  • Decomposition Pathways : Rapid protonolysis in protic solvents (e.g., H₂O, alcohols) .

This compound’s versatility in cross-coupling and functionalization reactions underscores its importance in advanced organic synthesis and materials engineering.

Scientific Research Applications

Mechanism of Action

The mechanism of action of lithium dibenzo[b,d]furan-4-ide involves the nucleophilic attack of the lithium atom on electrophilic centers in other molecules. This allows it to form new bonds and create complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and the electrophile used .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₇LiO
  • Applications : Synthesis of OLED emitters (e.g., BD-1), ligands for platinum complexes, and boronic ester derivatives .
  • Reactivity : Acts as a strong nucleophile and base, facilitating Suzuki-Miyaura and other coupling reactions .

Comparison with Similar Compounds

Structural Analogs in OLED Materials

Dibenzo[b,d]furan-4-yl derivatives are widely used in OLEDs due to their electron-transporting and luminescent properties. Below is a comparison with structurally related compounds:

Compound Molecular Formula Key Features Applications/Performance Reference
Dibenzo[b,d]furan-4-yl lithium C₁₂H₇LiO High reactivity; used to synthesize BD-1 emitters. Intermediate for OLED host/emitter materials; enhances device efficiency .
BD-1 (Emitter) C₃₈H₃₄N₂O₂ Anthracene-based host with dibenzofuran-amine structure. Achieves external quantum efficiency (EQE) >10% in blue OLEDs .
Pt(II) Complexes C₂₃H₁₅NOPt 2-(Dibenzo[b,d]furan-4-yl)pyridine ligand; excimer emission. Red-shifted electroluminescence; used in near-infrared OLEDs .
2-(Dibenzo[b,d]furan-4-yl)pyridine C₁₇H₁₁NO Ligand for Pt(II) complexes; planar structure. Facilitates charge transfer in OLEDs; λₑₗ = 550–650 nm .

Key Findings :

  • The lithium derivative’s reactivity enables precise functionalization of OLED intermediates, unlike BD-1 or Pt complexes, which are end-use materials .
  • Pt(II) complexes exhibit excimer emission due to ancillary ligands, a property absent in lithium-based precursors .

Functional Analogs in Organometallic Chemistry

This compound is compared to other organometallic reagents in terms of synthetic utility:

Compound Reactivity Profile Synthetic Use Case Yield/Performance Reference
This compound High nucleophilicity; air-sensitive. Suzuki coupling to form boronic esters (e.g., 912824-85-2). Yields >70% in boronate synthesis .
2-(Dibenzo[b,d]furan-4-yl)triazine Electrophilic substitution; halogenated. Electron-transport layer (ETL) in OLEDs. Improves device stability at high voltages .
Boronic Ester Derivatives Moderate reactivity; stable to air. Cross-coupling reactions for aryl-aryl bonds. Purity >95%; used in bulk OLED material production .

Key Findings :

  • Lithium derivatives outperform boronic esters in reaction speed but require stringent anhydrous conditions .
  • Triazine derivatives (e.g., 2-Chloro-4-(dibenzo[b,d]furan-4-yl)-6-phenyl-1,3,5-triazine) are less reactive but critical for ETL stability .

Comparison with Benzimidazole Derivatives

While structurally distinct, benzimidazole derivatives share applications in pharmaceuticals and materials science:

Compound (from ) Molecular Formula Key Features Applications Reference
4d, 4e, 4f (Benzimidazoles) C₂₀H₁₄FNO₄ Fluorinated; nitro/bromo substituents. Anticancer agents; fluorescence probes.
This compound C₁₂H₇LiO Aromatic; organometallic. OLED intermediates; no direct bioactivity.

Key Findings :

  • Benzimidazoles exhibit biological activity, whereas dibenzofuran-lithium derivatives are purely synthetic intermediates .
  • Fluorine substitution in both classes enhances thermal stability but serves different purposes (bioactivity vs. optoelectronics) .

Q & A

Basic Research Question

  • NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated THF or benzene to observe lithium species indirectly via shifts in adjacent protons. For boronic acid derivatives (e.g., post-quenching products), ¹¹B NMR confirms boron incorporation .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight, particularly for cross-coupled products (e.g., OLED precursors) .

How does this compound participate in cross-coupling reactions, and what catalytic systems enhance its efficiency?

Advanced Research Question
The lithium intermediate acts as a nucleophile in Suzuki-Miyaura couplings with aryl halides. Key considerations:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for electron-rich dibenzofuran systems. Additives like K₂CO₃ improve transmetalation rates .
  • Substrate Scope : Electron-deficient aryl halides show higher reactivity. Steric hindrance at the 4-position of dibenzofuran may require elevated temperatures (60–80°C) .
    Data Contradiction Note : Some studies report lower yields with bulky phosphine ligands (e.g., SPhos), suggesting ligand steric effects must be empirically optimized .

What role does this compound play in the synthesis of luminescent materials for OLEDs?

Advanced Research Question
The lithium intermediate is a precursor to platinum(II) complexes used in OLED emitters. For example:

  • Heteroleptic Complexes : React with cyclometalating ligands (e.g., 2-(dibenzo[b,d]furan-4-yl)pyridine) to form Pt(II) complexes with high electroluminescence efficiency (>1.5 lm/W) .
  • Excimer Tuning : Ancillary ligands (e.g., diketonates) modulate emission wavelengths. Substituents on the dibenzofuran core influence color purity and quantum yield .

What strategies mitigate challenges in isolating this compound derivatives for mechanistic studies?

Advanced Research Question

  • Isotopic Labeling : Use deuterated analogs (e.g., dibenzofuran-d8) to track reaction pathways via kinetic isotope effects (KIEs) .
  • Trapping Experiments : Introduce silyl chlorides (e.g., Me₃SiCl) to stabilize intermediates for X-ray crystallography or NMR analysis .
  • Computational Modeling : DFT calculations predict regioselectivity in lithiation, aiding in rational design of derivatives .

How do solvent polarity and additives influence the reactivity of this compound in organometallic reactions?

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (THF > Et₂O > hexane) enhance reaction rates by solvating lithium ions. Additives like TMEDA or HMPA increase nucleophilicity via stronger coordination .
  • Chelation Control : Bidentate ligands (e.g., sparteine) enforce specific lithiation pathways, reducing byproduct formation in asymmetric syntheses .

What are the key safety considerations when scaling up reactions involving this compound?

Q. Methodological Guidance

  • Thermal Stability : Avoid rapid warming post-lithiation; exothermic decomposition risks explosion.
  • Waste Disposal : Quench lithium residues with iso-propanol before aqueous neutralization .
  • Personal Protective Equipment (PPE) : Use cryogenic gloves, face shields, and flame-resistant lab coats during handling .

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